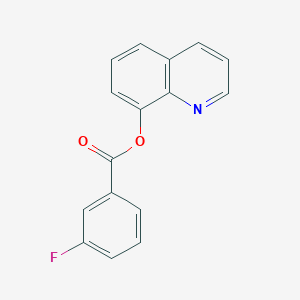
Quinolin-8-yl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 3-fluorobenzoate: is an organic compound with the molecular formula C16H10FNO2. It is a derivative of quinoline and benzoic acid, where the quinoline moiety is attached to the 3-fluorobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 3-fluorobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile under heating conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-yl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-yl 3-fluorobenzoic acid.
Reduction: Reduction reactions can convert it to different derivatives depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Quinolin-8-yl 3-fluorobenzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of Quinolin-8-yl 3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for disease progression. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Quinolin-8-yl 4-chlorobenzoate: Similar in structure but with a chlorine atom instead of fluorine.
Quinolin-8-yl 2-fluorobenzoate: Another isomer with the fluorine atom in a different position on the benzene ring
Uniqueness: Quinolin-8-yl 3-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes, receptors, and other molecular targets .
Properties
Molecular Formula |
C16H10FNO2 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
quinolin-8-yl 3-fluorobenzoate |
InChI |
InChI=1S/C16H10FNO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H |
InChI Key |
MOHPFGWDSJMANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11688230.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)
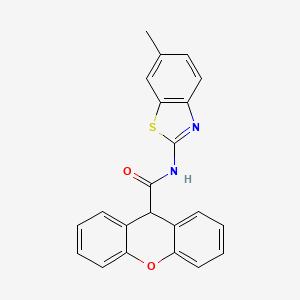
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688239.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
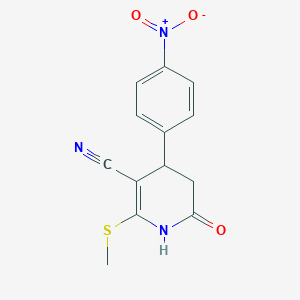
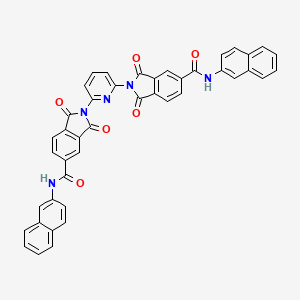
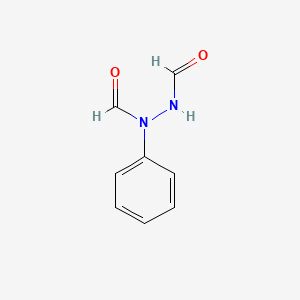
![N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688282.png)
![N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11688286.png)
![2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11688293.png)
![4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11688294.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11688297.png)
